What is the structure of Boc-Phe-OSu?
What is the structure of Boc-Phe-OSu?
An In-Depth Technical Guide to the Structure and Application of Boc-Phe-OSu
Executive Summary
N-α-(tert-Butoxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Phe-OSu, is a cornerstone reagent in synthetic organic chemistry, particularly in the fields of peptide synthesis and bioconjugation.[1][2][3] This guide provides a detailed examination of its molecular architecture, elucidating how each component contributes to its function as a highly efficient acylating agent. We will explore the mechanistic principles behind its reactivity, provide field-proven experimental protocols for its synthesis and application, and discuss its broader utility in drug development. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile chemical tool.
Chemical Identity and Physicochemical Properties
Boc-Phe-OSu is a stable, crystalline white powder that serves as an activated form of the amino acid L-phenylalanine, primed for amide bond formation.[1][3][4] Its pre-activated nature streamlines synthetic workflows by eliminating the need for in-situ coupling reagents at the point of use, which can improve yields and reduce side reactions.[5]
Nomenclature and Identifiers
-
Systematic Name (IUPAC): (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate[2][4]
-
Common Synonyms: Boc-L-phenylalanine N-hydroxysuccinimide ester, Boc-L-Phe-OSu[3][6]
Core Structural Components
The efficacy of Boc-Phe-OSu arises from the specific arrangement of its three key functional moieties: the Boc protecting group, the phenylalanine core, and the N-hydroxysuccinimide (OSu) ester.
Caption: Key functional components of the Boc-Phe-OSu molecule.
Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to off-white powder/solid | [1][3][4] |
| Melting Point | 150-153 °C | [3][4] |
| Purity | ≥98.0% (HPLC), ≥99.5% (Chiral HPLC) | [3][9] |
| Optical Rotation | [α]₂₀/D = -51 ± 1° (c=1 in DMF) | [3] |
| [α]₂₀/D = -21.0 ± 1° (c=1% in dioxane) | [9] | |
| Storage Temperature | 0 to 8 °C; Freezer (-20 °C) recommended for long-term storage | [4][7] |
The Functional Architecture: A Deconstruction
The structure of Boc-Phe-OSu is a deliberate design that balances stability for storage with high reactivity for synthesis. Each part has a distinct and critical role.
The N-Terminal Shield: tert-Butyloxycarbonyl (Boc) Group
The Boc group is one of the most common N-terminal protecting groups in peptide chemistry. Its function is to temporarily block the nucleophilicity of the phenylalanine α-amine, preventing self-polymerization and directing the reaction to the desired carboxyl terminus.
-
Expertise & Causality: The choice of the Boc group is strategic. It is exceptionally stable under the basic and nucleophilic conditions required for peptide coupling but is readily cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[10][11] This orthogonality is fundamental to the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. The cleavage mechanism proceeds via the formation of a stable tert-butyl cation, which necessitates the use of scavengers (e.g., dithiothreitol) to prevent side reactions with sensitive residues like tryptophan or methionine.[10]
The Amino Acid Core: L-Phenylalanine
As the central scaffold, L-phenylalanine provides the specific side chain that will be incorporated into the target peptide. Its aromatic and hydrophobic nature can be critical for the final peptide's structure, receptor binding affinity, and metabolic stability.[11]
The Activation Moiety: N-Hydroxysuccinimide (OSu) Ester
The conversion of the phenylalanine's carboxylic acid into an N-hydroxysuccinimide (NHS) ester is the key to its function. Carboxylic acids themselves are not sufficiently electrophilic to react with amines under mild conditions. The NHS ester dramatically increases the electrophilicity of the carbonyl carbon.
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Trustworthiness & Self-Validation: N-hydroxysuccinimide is an excellent leaving group because its conjugate acid has a pKa of approximately 6.0, making it a stable anion upon departure.[12] This high reactivity, combined with the crystalline and stable nature of the resulting ester, makes Boc-Phe-OSu a reliable and easily handled reagent.[3][12] The by-product, NHS, is water-soluble, simplifying its removal during workup.[12]
Mechanism of Action in Peptide Synthesis
The utility of Boc-Phe-OSu is centered on the NHS ester-mediated coupling, a classic example of nucleophilic acyl substitution.
-
Activation: The phenylalanine carboxyl group is pre-activated as the NHS ester.
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Nucleophilic Attack: The free α-amine of a growing peptide chain (or another amino acid ester) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the OSu ester.[5]
-
Amide Bond Formation: A transient tetrahedral intermediate is formed. This intermediate rapidly collapses, expelling the stable N-hydroxysuccinimide leaving group to form the new, robust peptide bond.[5]
Caption: Mechanism of NHS ester-mediated peptide bond formation.
Synthesis and Quality Control
Synthetic Pathway of Boc-Phe-OSu
Boc-Phe-OSu is typically synthesized from its constituent parts: Boc-L-phenylalanine and N-hydroxysuccinimide. The reaction is mediated by a coupling agent, most commonly dicyclohexylcarbodiimide (DCC), which acts as a dehydrating agent.[12]
Caption: Synthetic workflow for Boc-Phe-OSu via DCC coupling.
Experimental Protocol: Synthesis of Boc-Phe-OSu
This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale.
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Dissolution: Dissolve Boc-L-phenylalanine (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Coupling Agent Addition: Dissolve dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the cooled solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature, stirring overnight. A white precipitate of dicyclohexylurea (DCU) will form.[13]
-
Workup: Filter off the DCU precipitate and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the resulting crude solid in a suitable solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Crystallization: Recrystallize the final product from a suitable solvent system (e.g., isopropanol/hexanes) to yield pure, crystalline Boc-Phe-OSu.
-
Validation: Confirm product identity and purity via HPLC, ¹H NMR, and mass spectrometry.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-Phe-OSu is a key reagent in the Boc/Bzl strategy for SPPS.[9] The following protocol outlines a single coupling cycle.
Experimental Protocol: A Single SPPS Coupling Cycle
-
Resin Preparation: Start with the resin-bound peptide bearing a free N-terminal amine. If the previous residue's Boc group is still present, proceed to deprotection. Swell the resin in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection: Drain the DCM. Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[10] Agitate for 30 minutes. Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (1x), and again with DCM (3x) to remove residual TFA.
-
Neutralization: The N-terminal amine is now a TFA salt. Neutralize it by washing with a solution of 5-10% diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2x).[10] Wash again with DCM (3x) to remove excess base.
-
Coupling: Dissolve Boc-Phe-OSu (2-4 eq) in a minimal amount of DMF or DCM and add it to the neutralized resin. Agitate at room temperature for 1-4 hours. The progress can be monitored using a qualitative test (e.g., Kaiser test).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DCM and DMF to remove excess reagents and the NHS by-product. The resin is now ready for the next deprotection and coupling cycle.
Caption: Workflow for a single amino acid addition in Boc-SPPS.
Broader Applications in Drug Development
The high reactivity and specificity of the NHS ester extend the utility of Boc-Phe-OSu beyond traditional peptide synthesis.
-
Bioconjugation and Protein Modification: Boc-Phe-OSu can be used to attach phenylalanine to proteins, antibodies, or other biomolecules by targeting primary amines, such as the ε-amine of lysine residues.[2][3][14] This can be used to create antibody-drug conjugates (ADCs), modify protein properties, or attach labels and probes.[3]
-
Prodrug Development: The compound can serve as a crucial building block in creating prodrugs, where a phenylalanine moiety is linked to a drug to improve its bioavailability, targeting, or release profile.[2]
-
Neuroscience Research: As a derivative of phenylalanine, it is utilized in studies related to neurotransmitter pathways and the role of specific amino acids in brain function and disorders.[2][3]
Conclusion
Boc-Phe-OSu is a highly refined and indispensable chemical tool. Its structure is an elegant solution to the challenges of peptide synthesis, providing a stable, storable, and highly reactive source of activated L-phenylalanine. A thorough understanding of its components—the acid-labile Boc shield and the highly reactive OSu ester—is fundamental to its effective application. From the synthesis of complex therapeutic peptides to the targeted modification of biologics, Boc-Phe-OSu continues to be a vital reagent for innovation in chemistry and drug discovery.
References
-
J&K Scientific LLC. (n.d.). Boc-L-phenylalanine N-hydroxysuccinimide ester | 3674-06-4. Retrieved January 10, 2026, from [Link]
-
LookChem. (n.d.). Cas 3674-06-4, BOC-PHE-OSU. Retrieved January 10, 2026, from [Link]
-
Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved January 10, 2026, from [Link]
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for coupling reagents).
-
Kalia, J., & Raines, R. T. (2008). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Protein science : a publication of the Protein Society, 17(9), 1568–1575. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 10, 2026, from [Link]
Sources
- 1. BOC-PHE-OSU | 3674-06-4 [chemicalbook.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Cas 3674-06-4,BOC-PHE-OSU | lookchem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scbt.com [scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. BOC-PHE-OSU synthesis - chemicalbook [chemicalbook.com]
- 9. Boc-Phe-OSu ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
